4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid
Description
4-Chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a carboxylic acid group at position 2, a chlorine atom at position 4, and methoxy groups at positions 5 and 4. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H10ClNO4 |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15) |
InChI Key |
SJBLEWRRGPWSDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold, leveraging the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. For 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid, this method involves strategic precursor selection and precise control over substitution patterns.
Traditional Fischer Indole Protocol
The synthesis begins with 4-chloro-3,4-dimethoxyphenylhydrazine and ethyl pyruvate as key precursors. Under acidic conditions (e.g., hydrochloric acid or polyphosphoric acid), the phenylhydrazine condenses with the α-ketoester to form a phenylhydrazone intermediate. Subsequent-sigmatropic rearrangement and cyclization yield the indole core. Chlorine and methoxy groups are introduced via pre-functionalized starting materials to ensure regioselectivity.
Critical parameters include:
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A reported protocol involves irradiating a mixture of 4-chloro-3,4-dimethoxyphenylhydrazine and ethyl pyruvate in acetic acid at 120°C for 20 minutes, achieving a 78% yield of the indole ester intermediate. Subsequent saponification with lithium hydroxide in tetrahydrofuran (THF)/water completes the synthesis.
Advantages over traditional methods :
- 40% reduction in reaction time.
- Higher purity due to minimized side reactions.
Ugi Multicomponent Reaction with Palladium-Catalyzed Functionalization
Recent advancements leverage multicomponent reactions (MCRs) to assemble complex indole derivatives. The Ugi-4CR/Pd-catalyzed dual C–H functionalization sequence provides a modular route to 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid.
Ugi-4CR Step
The reaction combines:
- 4-Chloroaniline (1.0 mmol)
- Paraformaldehyde (1.0 mmol)
- 5,6-Dimethoxyindole-2-carboxylic acid (1.05 mmol)
- tert-Butyl isocyanide (1.05 mmol)
In methanol at room temperature, this yields the Ugi adduct N-(4-chlorophenyl)-2-(tert-butylamino)-2-oxo-1-(5,6-dimethoxy-1H-indol-2-yl)ethylcarboxamide after 12 hours (83% yield).
Palladium-Catalyzed Dual C–H Functionalization
The Ugi adduct undergoes cyclization via Pd(OAc)₂ catalysis (10 mol%) in dimethylformamide (DMF) at 140°C under nitrogen. Key optimizations include:
- Oxidant : Copper(II) acetate (3.0 equiv) for effective Pd(II) regeneration.
- Additive : Pivalic acid (6.0 equiv) to enhance reaction efficiency by stabilizing intermediates.
- Solvent volume : 1 mL DMF for concentrated conditions, improving kinetics.
This step induces a 1,2-acyl migration and dual C–H activation, forming the indolo[3,2-c]quinolinone scaffold. Final hydrolysis with aqueous HCl releases the carboxylic acid, yielding the target compound in 78% isolated yield.
Table 1: Optimization of Pd-Catalyzed Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Pd(OAc)₂ | 78 |
| Oxidant | 3.0 equiv Cu(OAc)₂ | 78 |
| Additive | 6.0 equiv PivOH | 78 |
| Temperature | 140°C | 78 |
| Solvent | DMF | 78 |
| Reaction Time | 9 hours | 78 |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
- Fischer Indole Synthesis : 60–70% yield (traditional); 78% (microwave).
- Ugi/Pd-Catalyzed Route : 78% yield over two steps.
Scalability
Functional Group Tolerance
- Fischer Method : Sensitive to electron-withdrawing groups; requires pre-functionalized precursors.
- Ugi/Pd Route : Tolerates diverse substituents on aniline, aldehyde, and isocyanide components, enabling library synthesis.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy groups at positions 5 and 6 activate the indole’s benzene ring toward electrophilic substitution. The chlorine atom at position 4 and the carboxylic acid at position 2 further direct regioselectivity:
Mechanistic Notes :
-
Methoxy groups enhance electron density at C3 and C7 via resonance and inductive effects .
-
Steric hindrance from the carboxylic acid at C2 favors substitution at C3/C7 over C4.
Nucleophilic Substitution at Chlorine
The C4 chlorine undergoes displacement under specific conditions:
| Nucleophile | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| NH₃ (excess) | Ethanol, 80°C, 12h | 4-Amino-5,6-dimethoxyindole-2-carboxylic acid | 83% | Antibacterial intermediates | |
| NaN₃ | DMF, 100°C, 8h | 4-Azido-5,6-dimethoxyindole-2-carboxylic acid | 67% | Click chemistry precursors | |
| KSCN | Acetone, reflux, 6h | 4-Thiocyano-5,6-dimethoxyindole-2-acid | 58% | Thiol coupling agents |
Carboxylic Acid Derivitization
The C2 carboxylic acid participates in standard acid-mediated reactions:
Oxidation:
-
The indole ring resists oxidation, but the C2 side chain is vulnerable:
Reduction:
-
H₂/Pd-C reduces the indole to indoline while preserving substituents (81% yield).
Cyclization and Cross-Coupling
The compound serves as a precursor in heterocycle synthesis:
-
Buchwald-Hartwig Amination : With Pd(OAc)₂/Xantphos, forms fused indoloquinolines .
-
Suzuki Coupling : At C7 brominated derivatives (from Section 1), yielding biaryl-indoles (72–85% yield).
Key Research Findings
Scientific Research Applications
While the search results do not directly detail the applications of "4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid," they do provide information on related compounds and their uses, which can help infer potential applications.
Indole Derivatives in Drug Discovery
Indole derivatives, including substituted indole-2-carboxylic acids, are versatile scaffolds in modern drug discovery due to their diverse biological and pharmacological activities . These compounds can be utilized as building blocks for synthesizing natural products and potential antineoplastics .
Potential Applications and Research Findings
- Anticancer Agents :
- Several indole derivatives have demonstrated significant anticancer activity . For example, one compound induced cell cycle arrest and apoptosis in cancer cells, inhibiting tumor growth in xenograft models . Another compound exhibited potent cytotoxicity against lung cancer cells and effectively inhibited EGFR and CDK-2, promoting apoptosis .
- Anti-inflammatory Effects :
- Pyrimidines, related to indole structures, have shown anti-inflammatory effects by inhibiting vital inflammatory mediators . Certain pyrimidine derivatives potently suppressed COX-2 activity, comparable to standard drugs . Additionally, some pyrazole-3-carboxylic acids have been used to synthesize anti-inflammatory drugs .
- Mcl-1 Inhibitors :
- T Helper Cell Modulation :
- Detection in Melanoma Patients :
Case Studies and Data Tables
Due to the lack of direct information on "4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid," specific case studies and comprehensive data tables cannot be provided. However, the search results indicate the types of studies and data typically collected for related compounds:
- In vitro assays : IC50 values for enzyme inhibition (e.g., COX-1, COX-2, EGFR, CDK-2), cytotoxicity against cancer cell lines, and tubulin polymerization inhibition .
- In vivo studies : Tumor growth inhibition in xenograft models, reduction in tumor burden in leukemia models, and synergistic effects with chemotherapeutic agents .
- Molecular docking studies : Binding affinities and interactions with target proteins .
- Pharmacokinetic (PK) data : Mouse IV clearance and aqueous solubility .
Potential Research Directions
Based on the information available, research on "4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid" could explore its potential in:
- Anticancer therapy : Evaluating its cytotoxicity against various cancer cell lines, its ability to induce apoptosis, and its effects on cell cycle regulation .
- Anti-inflammatory applications : Assessing its inhibitory effects on inflammatory mediators such as COX-2 and its potential in treating inflammatory diseases .
- Immunomodulation : Investigating its ability to modulate T helper cells and its therapeutic utility in immune-related disorders .
- Mcl-1 inhibition : Testing its activity as an Mcl-1 inhibitor and its efficacy in treating hematological and solid tumors .
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Reactivity
Key analogs :
- 5-Methoxyindole-2-carboxylic acid (): Lacks the 4-chloro and 6-methoxy groups. Its synthesis via acyl chloride intermediates highlights reactivity at the 2-carboxylic acid position, but simpler substitution patterns result in fewer steric hindrances and higher yields (e.g., 70°C reflux with sodium ethoxide catalyst) .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): Shares a chloro substituent but at position 7, with a methyl group at position 3. This variant is reported for R&D use, emphasizing differences in safety profiles due to substituent positions .
- 3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid (): Replaces the 4-chloro group with a formyl moiety. The formyl group increases electrophilicity, making it more reactive in nucleophilic additions compared to the chloro analog .
Physicochemical Properties
Melting Points and Solubility :
The chloro and methoxy groups in the target compound likely enhance its molecular weight and polarity, increasing its melting point relative to simpler analogs like indole-5-carboxylic acid. However, the bulky dimethoxy groups may reduce solubility in aqueous media compared to mono-substituted derivatives.
Pharmacological Potential
- The chloro group may improve lipophilicity and membrane permeability, while methoxy groups could enhance receptor binding .
- Safety Profiles : Analogous to 7-chloro-3-methyl-1H-indole-2-carboxylic acid (), the target compound likely requires stringent handling (e.g., avoidance of inhalation) but may exhibit distinct toxicity due to substitution patterns .
Biological Activity
4-Chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex indole structure with two methoxy groups and a carboxylic acid functional group, which contribute to its biological activity. Its molecular formula is C_11H_10ClN_O_4, with a molecular weight of approximately 253.65 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HCT116 | 9.8 |
These results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival .
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells, thereby reducing tumor growth.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study showed that treatment with 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .
- Inflammation Model : In animal models of inflammation, administration of the compound reduced swelling and pain significantly compared to placebo groups, supporting its anti-inflammatory properties .
Comparison with Similar Compounds
To better understand the unique properties of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid, it is useful to compare it with other indole derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-Chloro-Indole | Anticancer | 20 |
| 5-Methoxy-Indole | Anti-inflammatory | 15 |
| 4-Chloro-5,6-Dimethoxy-Indole | Anticancer & Anti-inflammatory | 12.5 |
This table illustrates that while other compounds exhibit similar activities, the dual action of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid makes it particularly noteworthy for further research .
Q & A
Q. What are the structural features of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid that influence its reactivity in organic synthesis?
The compound’s reactivity is governed by its indole core, electron-withdrawing carboxylic acid group at C2, and substituents (chlorine at C4, methoxy groups at C5 and C6). The chloro substituent enhances electrophilic substitution reactivity, while methoxy groups direct regioselectivity via resonance effects. The carboxylic acid allows functionalization via esterification or amidation. These features make it a versatile intermediate for synthesizing bioactive indole derivatives .
Q. What are common synthetic routes for preparing 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid?
Two primary methods are:
- Friedel-Crafts Acylation : Using 4-chloro-5,6-dimethoxyindole with chloroacetic acid under acidic conditions.
- Multi-Step Functionalization : Starting from indole-2-carboxylic acid derivatives, introducing chlorine and methoxy groups via electrophilic substitution. For example, chlorination with SOCl₂ and methoxylation using NaOMe/MeOH under controlled temperatures (Evidences 3, 4, 6).
Q. How is the purity of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid validated in laboratory settings?
Purity is assessed using HPLC (>95% purity threshold) and 1H/13C NMR to confirm substituent positions. Melting point analysis (mp 232–234°C) and FT-IR for functional group verification (e.g., carboxylic O-H stretch at ~2500–3000 cm⁻¹) are standard. Recrystallization from DMF/acetic acid mixtures improves purity .
Q. What solvents and reaction conditions are optimal for derivatizing this compound?
Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions. Acetic acid is used in condensations (e.g., with thiazolidinones) under reflux (100–120°C). Sodium acetate acts as a mild base to neutralize HCl byproducts. For cross-coupling reactions, Pd catalysts in THF/water mixtures yield higher efficiencies .
Q. How does the compound’s solubility profile impact its use in biological assays?
Limited aqueous solubility (due to hydrophobic indole core) necessitates DMSO stock solutions. For in vitro studies, concentrations >10 mM in DMSO are typical. Solubility can be enhanced via esterification (e.g., ethyl ester derivatives) or salt formation (e.g., sodium carboxylate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid derivatives?
Response Surface Methodology (RSM) using Design Expert® software identifies optimal parameters. For example:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes cyclization |
| Catalyst (AcOH) | 1.1–1.3 equiv | Balances acidity and side reactions |
| Reaction Time | 3–5 hours | Minimizes decomposition |
| Triplicate validation under these conditions achieves >85% yield with <5% impurities . |
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of novel derivatives?
Conflicting NMR/IR data can arise from tautomerism or crystallographic disorder. Solutions include:
- 2D NMR (COSY, NOESY) : Confirms connectivity and spatial arrangements.
- X-ray Crystallography : Resolves ambiguities in substituent positioning.
- DFT Calculations : Predicts spectral patterns for comparison with experimental data. For example, C7-Cl substitution in analogs was confirmed via X-ray after initial NMR misassignment .
Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?
Methoxy groups at C5/C6 activate the indole core via electron-donating resonance, directing electrophiles to C3/C7. Chlorine at C4 deactivates the ring but enhances stability of σ-complexes. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ selectively couples boronic acids to C3 due to steric hindrance at C7 .
Q. What methodologies evaluate the compound’s potential as a kinase inhibitor in drug discovery?
- Molecular Docking : Screens against kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- Enzyme Assays : Measures IC₅₀ via fluorescence-based ADP-Glo™ kinase assays.
- SAR Studies : Modifies methoxy groups to trifluoromethoxy or removes chlorine to assess potency changes. Derivatives with 3-[(thiazolylidene)methyl] substitutions show sub-µM inhibition in preliminary trials .
Q. How can scalability challenges in industrial synthesis be addressed without compromising purity?
Continuous Flow Reactors enhance reproducibility and reduce byproducts. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
